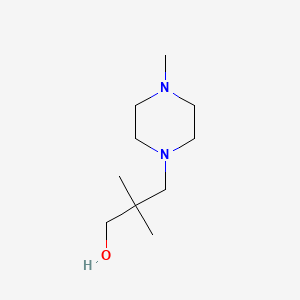

2,2-Dimethyl-3-(4-methylpiperazin-1-YL)propan-1-OL

Description

2,2-Dimethyl-3-(4-methylpiperazin-1-YL)propan-1-OL (CAS: 152575-57-0) is a tertiary alcohol derivative featuring a 4-methylpiperazine substituent. Its molecular formula is C₁₀H₂₂N₂O, with a molar mass of 186.29 g/mol . The compound’s structure includes a branched alkyl chain (2,2-dimethylpropanol) linked to a 4-methylpiperazine ring, which introduces both hydrophilic (piperazine) and hydrophobic (dimethyl) regions.

Properties

IUPAC Name |

2,2-dimethyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-10(2,9-13)8-12-6-4-11(3)5-7-12/h13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWAWSWHTBIXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCN(CC1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692931 | |

| Record name | 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152575-57-0 | |

| Record name | 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-OL typically involves the reaction of 2,2-dimethylpropanal with 4-methylpiperazine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2,2-dimethylpropanal and 4-methylpiperazine.

Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosyl chloride).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-OL has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to create derivatives with specific properties.

Biology: Investigated for its potential biological activity. It may act as a ligand for certain receptors or enzymes, making it useful in biochemical studies.

Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological research.

Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl group and piperazine ring allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- CAS: Not explicitly provided (referenced in IFRA standards).

- Molecular Formula : Presumed C₁₃H₂₀O (based on structural analogy).

- Key Differences : Replaces the 4-methylpiperazine group with a 3-tolyl (meta-methylphenyl) substituent.

- Regulatory Data : The IFRA Standard recommends concentration limits for this compound in fragrance products due to safety assessments, particularly for dermal sensitization and systemic toxicity . This highlights its use in fragrances, unlike the piperazine-containing analog, which may have divergent applications.

1-(2-Methylpiperazin-1-YL)propan-2-OL

- CAS : 126934-46-1.

- Molecular Formula : C₈H₁₈N₂O (molar mass: 158.24 g/mol ) .

- Key Differences :

- Substituent Position : The piperazine ring is 2-methyl-substituted (vs. 4-methyl in the target compound).

- Alcohol Position : Secondary alcohol (propan-2-ol) vs. primary alcohol (propan-1-ol).

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine

- CAS : 879059-43-5.

- Molecular Formula : C₁₀H₂₃N₃ (molar mass: 185.32 g/mol ) .

- Key Differences : Replaces the hydroxyl group (-OH) with an amine (-NH₂), altering polarity and reactivity.

- Implications : The amine group increases basicity, making this compound more suited for applications requiring nucleophilic or coordinating properties, such as catalyst design or drug intermediates.

Data Table: Structural and Molecular Comparison

Key Findings and Implications

Functional Group Influence: The primary alcohol in the target compound offers moderate polarity, balancing solubility in polar and nonpolar solvents. In contrast, the amine derivative (CAS 879059-43-5) exhibits higher basicity, favoring interactions with acidic environments . The 3-tolyl analog’s aromatic ring (CAS N/A) enhances hydrophobicity, aligning with its use in fragrance formulations .

Substituent Effects: Piperazine Methyl Position: 4-Methylpiperazine (target compound) vs. Branched Alkyl Chain: The 2,2-dimethyl group in all compounds contributes to steric bulk, possibly limiting conformational flexibility in molecular interactions.

Regulatory and Safety Considerations :

- The 3-tolyl derivative’s inclusion in IFRA standards underscores the importance of substituent-driven safety profiles, a factor less documented for the piperazine-containing analogs .

Biological Activity

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-OL is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a hydroxyl group and a piperazine moiety, suggest potential biological activities that merit detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 198.30 g/mol. The compound features a hydroxyl group (-OH) and a piperazine ring, which are critical for its biological interactions.

Synthesis

The synthesis typically involves the reaction of 2,2-dimethylpropanal with 4-methylpiperazine under controlled conditions using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is performed in an inert atmosphere to prevent oxidation, followed by purification methods like recrystallization or column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the hydroxyl group allows for hydrogen bonding with proteins, potentially influencing enzyme activity or receptor binding.

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Anticancer Activity : Studies have shown that derivatives of piperazine can possess anticancer properties. For instance, compounds with similar piperazine structures have been evaluated for their efficacy against melanoma and breast cancer cell lines .

- Neuropharmacological Effects : Piperazine derivatives are often investigated for their neuroactive properties. The compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Comparative Biological Activity

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Feature | Notable Activity |

|---|---|---|

| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | Aromatic ring instead of piperazine | Varies in reactivity and activity |

| 2,2-Dimethyl-3-(4-methylpiperidin-1-YL)propan-1-ol | Piperidine ring | Different pharmacological profile |

This table highlights how structural variations can lead to significant differences in biological activity.

In Silico Studies

Recent studies have employed computational methods to predict the pharmacokinetic profiles of similar compounds. These studies indicate that many derivatives obey Lipinski's Rule of Five, suggesting good oral bioavailability .

Anticancer Research

In a study assessing novel piperazine derivatives, compounds structurally related to this compound demonstrated promising anticancer activities against specific cell lines. The mechanisms involved were linked to apoptosis induction and cell cycle arrest .

Toxicity Assessments

Toxicity evaluations are crucial for determining the safety profile of new compounds. Research has indicated that while some derivatives exhibit low toxicity against normal cells, their efficacy against cancer cells remains significant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.